molecular formula C10H9N3O B12084487 3-(1H-Pyrazol-3-yl)benzamide

3-(1H-Pyrazol-3-yl)benzamide

Cat. No.: B12084487
M. Wt: 187.20 g/mol
InChI Key: MGASLXMVPOKHCG-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-3-yl)benzamide is an organic compound with the molecular formula C10H9N3O. It features a benzamide group attached to a pyrazole ring, making it a versatile molecule in various chemical and biological applications. This compound is typically found as a white to light yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-(1H-Pyrazol-3-yl)benzamide involves the reaction of benzoyl chloride with 1H-pyrazol-3-amine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzoyl chloride and 1H-pyrazol-3-amine.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Base: Triethylamine or sodium hydroxide.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Reaction Time: Several hours to overnight.

The reaction yields this compound after purification, typically by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: 3-(1H-Pyrazol-3-yl)benzylamine.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

3-(1H-Pyrazol-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-5-yl)benzamide: Similar structure but with the pyrazole ring attached at a different position.

    4-(1H-Pyrazol-3-yl)benzamide: Another positional isomer with the pyrazole ring attached at the para position on the benzene ring.

    3-(1H-Pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

3-(1H-Pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)benzamide

InChI

InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-7(6-8)9-4-5-12-13-9/h1-6H,(H2,11,14)(H,12,13)

InChI Key

MGASLXMVPOKHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=NN2

Origin of Product

United States

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